molecular formula C11H13FO B15093050 1-(2-Fluorophenyl)cyclopentan-1-ol

1-(2-Fluorophenyl)cyclopentan-1-ol

Cat. No.: B15093050
M. Wt: 180.22 g/mol
InChI Key: TXLYDQWVIMFHFU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13FO It is a cyclopentanol derivative where the cyclopentane ring is substituted with a fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)cyclopentan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with cyclopentanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group to form the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of 1-(2-Fluorophenyl)cyclopentanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)cyclopentan-1-ol: Similar structure but with a bromine atom instead of fluorine.

    1-(2-Methylphenyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(2-Fluorophenyl)cyclopentan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interaction with biological molecules. Fluorine’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, often enhancing the biological activity and metabolic stability of compounds.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(2-fluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13FO/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6,13H,3-4,7-8H2

InChI Key

TXLYDQWVIMFHFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)O

Origin of Product

United States

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